molecular formula C30H50N2O3 B12564409 (3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate CAS No. 192385-48-1

(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate

Cat. No.: B12564409
CAS No.: 192385-48-1
M. Wt: 486.7 g/mol
InChI Key: PYRZUULULPXFOM-GHNVHIJPSA-N
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Description

(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate is a complex organic compound with a unique structure that includes a pregnane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate involves multiple steps. The starting materials typically include a pregnane derivative, which undergoes a series of reactions including acylation, amination, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its interactions with biological macromolecules. Its structure allows it to bind to specific proteins or enzymes, making it useful in biochemical research.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate include other pregnane derivatives and compounds with similar functional groups. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure gives it distinct reactivity and interaction profiles, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

192385-48-1

Molecular Formula

C30H50N2O3

Molecular Weight

486.7 g/mol

IUPAC Name

[(3S,4R,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-3-(2-methylbut-2-enoylamino)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate

InChI

InChI=1S/C30H50N2O3/c1-9-18(2)28(34)31-26-15-17-30(6)24-14-16-29(5)22(19(3)32(7)8)12-13-23(29)21(24)10-11-25(30)27(26)35-20(4)33/h9,19,21-27H,10-17H2,1-8H3,(H,31,34)/t19-,21-,22+,23-,24-,25-,26-,27+,29+,30+/m0/s1

InChI Key

PYRZUULULPXFOM-GHNVHIJPSA-N

Isomeric SMILES

CC=C(C)C(=O)N[C@H]1CC[C@]2([C@H]([C@H]1OC(=O)C)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)N(C)C)C)C

Canonical SMILES

CC=C(C)C(=O)NC1CCC2(C(C1OC(=O)C)CCC3C2CCC4(C3CCC4C(C)N(C)C)C)C

Origin of Product

United States

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